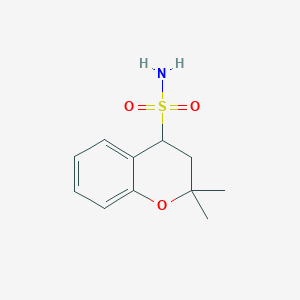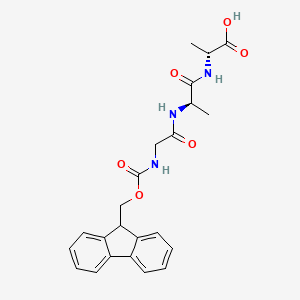
4-((9H-Fluoren-9-ylidene)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9H-Fluoren-9-ylidene)methyl)aniline is an organic compound that features a fluorenylidene group attached to a methyl aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with potassium hydroxide in ethanol, followed by the addition of 2,5-bis(tri(n-butyl)stannyl)thiophene and palladium tetrakis(triphenylphosphine) as a catalyst in dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((9H-Fluoren-9-ylidene)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .
Applications De Recherche Scientifique
4-((9H-Fluoren-9-ylidene)methyl)aniline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.
Bio-imaging: The compound’s fluorescence properties make it suitable for use in bio-imaging applications.
Sensors: It is employed in the design of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 4-((9H-Fluoren-9-ylidene)methyl)aniline involves its ability to participate in π-conjugation and electron transfer processes. The fluorenylidene group enhances its electronic properties, making it an effective component in electronic devices. Additionally, its fluorescence properties are attributed to the restriction of intramolecular rotations, which enhances its emission in the solid state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene structure but includes a thiophene moiety, which alters its electronic and optical properties.
N-(9H-Fluoren-9-ylidene)-4-methyl-aniline: This compound is structurally similar but features a different substitution pattern on the aniline ring.
Uniqueness
4-((9H-Fluoren-9-ylidene)methyl)aniline is unique due to its specific combination of a fluorenylidene group with a methyl aniline moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .
Propriétés
Numéro CAS |
6967-16-4 |
|---|---|
Formule moléculaire |
C20H15N |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H15N/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,21H2 |
Clé InChI |
OAJJOSYDWVMHCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
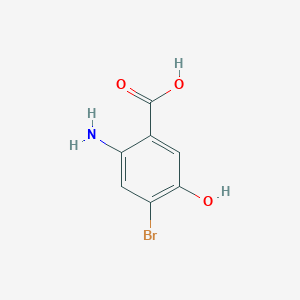

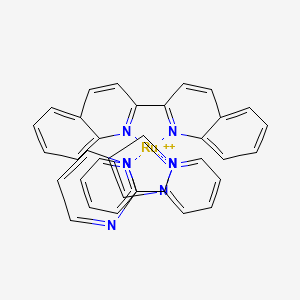

![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)

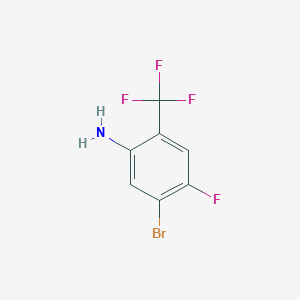
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
